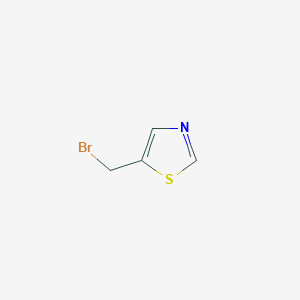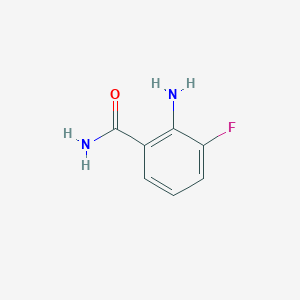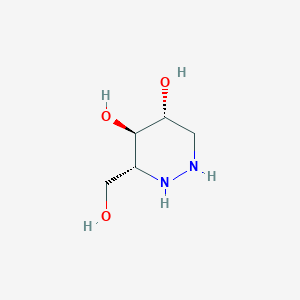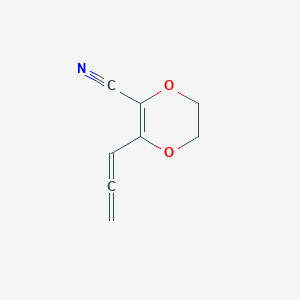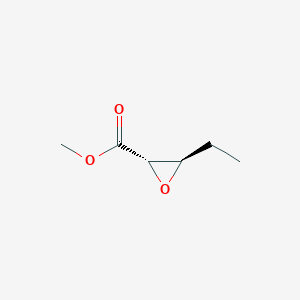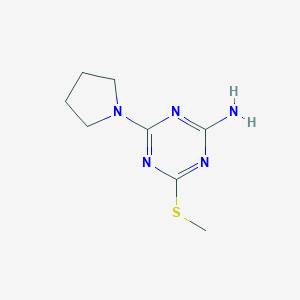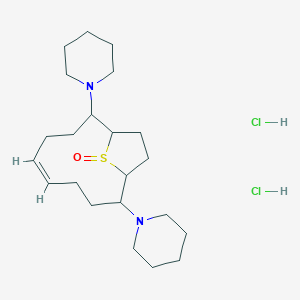
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.2.1)tridec-5-ene 13-oxide dihydrochloride.
Mechanism Of Action
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the inhibition of NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in the production of NO in the body. This mechanism of action has been extensively studied and has led to a better understanding of the role of NO in various biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride have been studied extensively in various biological systems. This compound has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects due to its ability to inhibit NOS activity and decrease the production of NO. Additionally, this compound has been found to have antitumor effects and has been studied as a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in lab experiments include its potency and selectivity as an NOS inhibitor, its ability to inhibit both constitutive and inducible NOS isoforms, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.
Future Directions
There are several future directions for the use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in scientific research. One potential direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Additionally, this compound could be studied further in the context of different disease states, such as cancer and neurodegenerative disorders, to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a valuable tool in scientific research due to its ability to inhibit NOS activity and decrease the production of NO. This compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for different disease states. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to new insights into the role of NO in different biological processes.
Synthesis Methods
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the reaction of 2,5-dimethylpyrrole with sulfur monochloride in the presence of piperidine. The resulting product is then reacted with sodium methoxide to obtain the final compound. This synthetic route has been optimized to obtain high yields of the product with high purity and is widely used in research laboratories.
Scientific Research Applications
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This compound has been found to be a potent and selective inhibitor of NOS, making it a valuable tool in the study of NO-mediated biological processes.
properties
CAS RN |
174198-19-7 |
|---|---|
Product Name |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
Molecular Formula |
C22H40Cl2N2OS |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C22H38N2OS.2ClH/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23;;/h1-2,19-22H,3-18H2;2*1H/b2-1-;; |
InChI Key |
HYIWTGIFVLSJCT-UAIGNFCESA-N |
Isomeric SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
synonyms |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
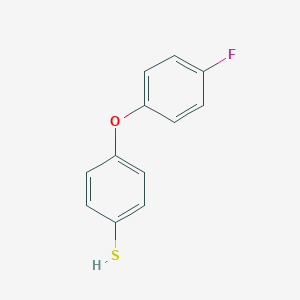
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
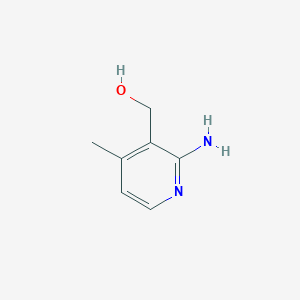
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
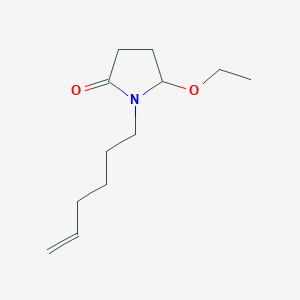
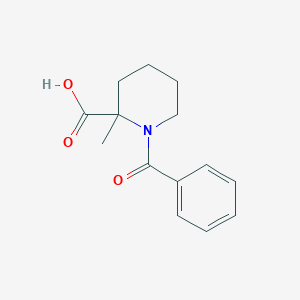
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
